An In-Depth Technical Guide to DA-ME Phosphonamidite: Structure, Properties, and Application in Oligonucleotide Synthesis
An In-Depth Technical Guide to DA-ME Phosphonamidite: Structure, Properties, and Application in Oligonucleotide Synthesis
This guide provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxyadenosine, 3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite, commonly known as DA-ME phosphonamidite. It is designed for researchers, chemists, and drug development professionals who utilize modified oligonucleotides. We will delve into the core chemical principles of this reagent, its unique properties, field-proven synthesis protocols, and its significant applications, particularly in the development of therapeutic oligonucleotides.
Introduction: The Significance of Backbone Modification
The gold standard for the chemical synthesis of DNA and RNA is the phosphoramidite method, prized for its high efficiency and amenability to automation.[1][] This process sequentially adds nucleoside phosphoramidites to a growing chain on a solid support.[] While this method robustly produces natural phosphodiester linkages, many therapeutic and diagnostic applications require oligonucleotides with enhanced properties. Native oligonucleotides are susceptible to rapid degradation by cellular nucleases and their high negative charge can impede cellular uptake.
To overcome these limitations, chemists have developed a wide array of modifications to the nucleobase, sugar, and phosphate backbone.[4] Among the most foundational and impactful of these are modifications to the phosphate backbone. The methylphosphonate linkage, created using methyl phosphonamidite monomers like DA-ME phosphonamidite, represents a pivotal class of these analogs. By replacing one of the non-bridging oxygen atoms of the phosphate group with a methyl group, the resulting internucleotide linkage is rendered charge-neutral and exhibits significant resistance to nuclease-mediated hydrolysis.[5][6] These properties made methylphosphonate oligonucleotides among the very first antisense agents investigated for their potential to inhibit protein synthesis, paving the way for the field of oligonucleotide therapeutics.[5]
Core Chemical Profile of DA-ME Phosphonamidite
DA-ME phosphonamidite is the deoxyadenosine building block for introducing methylphosphonate modifications into a growing DNA chain. Its structure is meticulously designed with protecting groups that ensure stability during storage and selective reactivity during synthesis.
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Full Chemical Name: 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxyadenosine, 3'-[(methyl)-(N,N-diisopropyl)]-phosphonamidite[7][]
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Key Structural Features:
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5'-Dimethoxytrityl (DMTr) Group: An acid-labile protecting group on the 5'-hydroxyl, which prevents self-polymerization and allows for stepwise, 3'-to-5' synthesis. Its removal in each cycle allows the next monomer to be coupled.
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N6-Benzoyl (Bz) Group: Protects the exocyclic amine of the adenine base from engaging in side reactions during the synthesis cycle.
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3'-Methylphosphonamidite Moiety: This is the reactive component. The phosphorus (III) center is attached to a methyl group (which will become part of the backbone), a diisopropylamino group (the leaving group during coupling), and the 3'-oxygen of the deoxyadenose sugar.
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Caption: Chemical structure overview of DA-ME Phosphonamidite.
Table 1: Physicochemical Properties of DA-ME Phosphonamidite
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 114079-05-9 | [9][10] |
| Molecular Formula | C45H51N6O6P | [9][10] |
| Molecular Weight | 802.91 g/mol | [9][10] |
| Appearance | White to off-white powder | [10] |
| Recommended Storage | 2-8°C, under dry, inert atmosphere | [][9] |
| Solution Stability | ~24 hours in anhydrous acetonitrile |[9] |
Mechanism of Incorporation in Oligonucleotide Synthesis
The incorporation of DA-ME phosphonamidite follows the standard four-step cycle of solid-phase oligonucleotide synthesis, but with critical considerations for the unique nature of the monomer. The goal is to form a stable, neutral methylphosphonate triester linkage.
Caption: Modified oligonucleotide synthesis cycle for methyl phosphonamidites.
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Detritylation: The cycle begins with the removal of the 5'-DMTr group from the nucleotide bound to the solid support, typically using a solution of trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group, which is the site of the subsequent reaction.
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Coupling: This is the chain-elongation step. DA-ME phosphonamidite, dissolved in an anhydrous solvent, is delivered to the synthesis column along with a weak acid activator, such as tetrazole.[] The activator protonates the nitrogen of the diisopropylamino group, converting it into an excellent leaving group. The exposed 5'-hydroxyl group of the support-bound chain then performs a nucleophilic attack on the electrophilic phosphorus (III) center, forming a P(III) methylphosphonate triester linkage.[][11]
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Capping: To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated, rendering them inert in subsequent cycles. This is crucial for achieving high purity of the final full-length oligonucleotide.
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Oxidation: The newly formed P(III) linkage is unstable and must be oxidized to a more stable P(V) state.[] An oxidizing agent, typically an iodine solution, converts the methylphosphonate triester into its final, stable form. For methyl phosphonamidites, it is critical to use an oxidizer with very low water content to prevent degradation of the acid-sensitive linkage.[9][13]
Field-Proven Protocols for Synthesis and Deprotection
The successful synthesis of oligonucleotides containing methylphosphonate linkages requires strict adherence to modified protocols, particularly concerning reagent handling and post-synthesis workup.
Reagent Preparation and Handling
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Anhydrous Conditions: Phosphoramidites are sensitive to moisture, which can lead to hydrolysis and inactivation.[] Ensure all solvents (acetonitrile, THF) are anhydrous and that reagents are handled under an inert atmosphere (e.g., argon).
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Solubility: While DA-ME phosphonamidite dissolves well in anhydrous acetonitrile, the corresponding dG-Me phosphonamidite has poor solubility in acetonitrile and must be dissolved in anhydrous tetrahydrofuran (THF).[6][14] dT-Me and Ac-dC-Me phosphonamidites are typically dissolved in anhydrous acetonitrile.[6]
Automated Synthesizer Cycle Parameters
The following parameters are recommended for a 1 µmole scale synthesis on a standard DNA synthesizer.
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Coupling Time: A 6-minute coupling time is recommended.[5][9] This is longer than for standard CE-phosphoramidites and is necessary to drive the reaction to completion and achieve high coupling efficiencies (>98%).
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Oxidizer: Use a low-water content oxidizer (e.g., Glen Research 40-4032 or equivalent) to prevent degradation of the methylphosphonate linkage.[9][13]
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dC Monomer Choice: When synthesizing sequences containing deoxycytidine, it is highly recommended to use the acetyl-protected dC-Me phosphonamidite (Ac-dC-Me) instead of a benzoyl-protected version.[6][15] The acetyl group is more labile and can be removed under the milder conditions required for the final deprotection, avoiding base modification that can occur when using ethylenediamine with benzoyl-dC.[9]
Critical Protocol: Post-Synthesis Cleavage and Deprotection
The methylphosphonate linkage is significantly more labile to base than the natural phosphodiester linkage.[5][6] Therefore, standard deprotection with concentrated ammonium hydroxide at elevated temperatures will lead to catastrophic degradation of the oligonucleotide backbone. A specialized one-pot, two-stage procedure is required.[6]
Caption: Workflow for the mild deprotection of methylphosphonate oligonucleotides.
Step-by-Step Methodology:
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Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap deprotection vial.
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Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v). Seal the vial and let it stand at room temperature for 30 minutes.[6] This step cleaves the oligonucleotide from the support.
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Add 0.5 mL of ethylenediamine (EDA) directly to the vial. Reseal tightly and let it stand at room temperature for an additional 6 hours.[6] This step removes the benzoyl and acetyl protecting groups from the nucleobases.
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Carefully decant the supernatant into a clean tube. Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.
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Dilute the combined solution to 15 mL with water.
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Neutralize the solution to pH 7 by adding ~2 mL of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).[6]
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The oligonucleotide is now ready for desalting and purification using standard methods like reverse-phase cartridge purification or HPLC.
Applications and Scientific Impact
The unique properties of methylphosphonate oligonucleotides, derived from monomers like DA-ME phosphonamidite, have positioned them as valuable tools in research and therapeutics.
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Antisense Therapeutics: As charge-neutral molecules, methylphosphonate oligonucleotides can more readily cross cell membranes compared to their phosphodiester counterparts.[5] Combined with their high resistance to nuclease degradation, this makes them effective agents for antisense applications, where they bind to target mRNA and inhibit protein translation.[5][6]
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Drug Discovery and Development: They are crucial tools in drug discovery for target validation and lead optimization.[] The ability to synthesize nuclease-resistant analogs of DNA or RNA allows researchers to study the effects of gene knockdown with greater confidence.
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Molecular Probes: The uncharged backbone alters the hybridization properties and structural dynamics of DNA duplexes. This makes methylphosphonate-containing oligonucleotides useful as probes for investigating the molecular details of protein-DNA interactions and nucleic acid structure.[4]
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Expert Recommendation(s) |
| Low Coupling Efficiency | 1. Insufficient coupling time.2. Degraded phosphonamidite (moisture exposure).3. Inactive activator solution. | 1. Ensure a minimum coupling time of 6 minutes is used.2. Use fresh, anhydrous acetonitrile or THF for dissolution. Always handle amidites under inert gas.3. Note that colorimetric trityl monitoring may understate the true coupling efficiency for these monomers.[5][6] Final analysis by HPLC or mass spectrometry is the best measure of success. |
| Significant Oligo Degradation (Multiple peaks in HPLC/MS) | 1. Incorrect deprotection protocol (use of strong base or heat).2. Water contamination in the oxidizer. | 1. This is the most common failure mode. Strictly adhere to the two-stage, mild deprotection protocol using EDA at room temperature.[6] Never use standard deprotection conditions.2. Verify that a low-water content oxidizer was used throughout the synthesis.[9] |
| Incomplete Deprotection | Insufficient deprotection time with ethylenediamine. | Ensure the second stage of deprotection proceeds for the full recommended time (6 hours) to allow for complete removal of the base protecting groups. |
References
- Glen Research. dA-Me Phosphonamidite.
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Caruthers, M. H. (2013). The chemical synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. Molecules, 18(11), 14018-14036. [Link]
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Kumar, R., & Gupta, V. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(16), 1649-1663. [Link]
- LGC Biosearch Technologies. dA (Bz) Me-Phosphonamidite.
- Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
- ChemicalBook. (2026). DA-ME PHOSPHONAMIDITE | 114079-05-9.
- MedChemExpress. 5'-DMTr-dA(Bz)-Methyl phosphonamidite.
- Glen Research. (1999). Synthesis using methyl phosphonamidites.
- Glen Research. Methyl Phosphonamidites.
- BOC Sciences. dG-Me Phosphonamidite.
- BOC Sciences. Applications of Phosphoramidite Chemistry in Modern Research.
- Link Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides.
- LookChem. Cas 114079-05-9,DA-ME PHOSPHONAMIDITE.
- Glen Research. Products for DNA Research.
- BOC Sciences. (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- BOC Sciences. (2025). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Cambio. Oligo Synthesis : CEPs.
- BOC Sciences. (2025). Principles of Phosphoramidite Reactions in DNA Assembly.
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Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
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